1-(1,2,3-Trimethylcyclopropyl)ethanone

Stereochemistry Cyclopropane Isomers Analytical Reference

1-(1,2,3-Trimethylcyclopropyl)ethanone (CAS 108507-77-3) is a C8H14O methyl ketone containing a highly substituted, sterically congested 1,2,3-trimethylcyclopropyl moiety. The cyclopropane ring is strained (approximately 60° internal bond angles) and fully substituted, which strongly influences its conformational rigidity and distinct physicochemical fingerprint.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 108507-77-3
Cat. No. B027360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,2,3-Trimethylcyclopropyl)ethanone
CAS108507-77-3
SynonymsKetone, methyl 1,2,3-trimethylcyclopropyl (6CI)
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESCC1C(C1(C)C(=O)C)C
InChIInChI=1S/C8H14O/c1-5-6(2)8(5,4)7(3)9/h5-6H,1-4H3
InChIKeyDPFVHATYRTVANO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,2,3-Trimethylcyclopropyl)ethanone (CAS 108507-77-3): Compound Profile and Scientific Positioning


1-(1,2,3-Trimethylcyclopropyl)ethanone (CAS 108507-77-3) is a C8H14O methyl ketone containing a highly substituted, sterically congested 1,2,3-trimethylcyclopropyl moiety . The cyclopropane ring is strained (approximately 60° internal bond angles) and fully substituted, which strongly influences its conformational rigidity and distinct physicochemical fingerprint . This compound exists as a specific stereoisomer (a 1alpha,2alpha,3alpha stereoisomer has a separate CAS registry number 106011-88-5), making stereochemical identity a key procurement consideration .

1-(1,2,3-Trimethylcyclopropyl)ethanone: Why Generic Substitution or In-Class Analogs Cannot Be Assumed Equivalent


The 1,2,3-trimethylcyclopropyl framework confers unique stereochemical constraints and physicochemical properties that cannot be replicated by other cyclopropyl ketones or less substituted analogs . The specific substitution pattern dictates the compound's three-dimensional shape, steric bulk, and electronic distribution, which directly affect its behavior as a synthetic intermediate or its interaction with biological targets. Substituting a 1,2,3-trimethylcyclopropyl ketone with a less sterically hindered analog (e.g., cyclopropyl methyl ketone or a 1,1,2-trimethyl isomer) fundamentally alters the molecular geometry and, consequently, the outcome of a reaction or assay, as established in studies of cyclopropane stereoisomerism and reactivity [1]. Therefore, generic substitution without stereochemical and substitution pattern verification introduces significant and unquantified experimental variability.

1-(1,2,3-Trimethylcyclopropyl)ethanone (108507-77-3): Quantitative Differentiation Evidence vs. Closest Analogs


Stereochemical Identity as a Differentiating Factor: 1-(1,2,3-Trimethylcyclopropyl)ethanone vs. Specific (1alpha,2alpha,3alpha) Stereoisomer

The compound with CAS 108507-77-3 is chemically defined without specified stereochemistry, whereas its specific (1alpha,2alpha,3alpha)-stereoisomer is registered separately under CAS 106011-88-5 . This stereochemical ambiguity versus explicit stereoisomerism is a critical procurement differentiator. For studies where spatial arrangement is paramount (e.g., chiral recognition, asymmetric synthesis, or structure-activity relationships), the two materials are not interchangeable. The existence of distinct cis and trans isomers for 1,2,3-trimethylcyclopropane is well-documented, and their reactivity in electrophilic ring-opening differs significantly [1].

Stereochemistry Cyclopropane Isomers Analytical Reference

Synthesis Efficiency Differentiation: One-Step Quantitative Yield Protocol for 1-(1,2,3-Trimethylcyclopropyl)ethanone

A 2023 protocol describes the one-step synthesis of 1-(1,2,3-trimethylcyclopropyl)ethanone in quantitative yield using adapted Vilsmeier conditions, with full characterization by NMR, IR, and Raman spectroscopy [1]. This contrasts sharply with an older reported synthesis requiring six steps and achieving an overall yield of only 6% [2]. While direct comparisons to syntheses of other cyclopropyl ketones are not provided in these sources, the quantitative yield under optimized Vilsmeier conditions is a notable feature for this specific compound.

Synthetic Methodology Yield Optimization Cyclopropanation

Physicochemical Distinction: Calculated Properties of 1-(1,2,3-Trimethylcyclopropyl)ethanone vs. Parent 1,2,3-Trimethylcyclopropane

The presence of the ketone functional group in 1-(1,2,3-trimethylcyclopropyl)ethanone (CAS 108507-77-3) significantly alters its physicochemical profile compared to the parent hydrocarbon, 1,2,3-trimethylcyclopropane (CAS 42984-19-0) . Calculated values show the ketone derivative has a higher boiling point, a substantially higher LogP (lipophilicity), and a larger topological polar surface area (TPSA) . These differences are critical for predicting chromatographic behavior, membrane permeability, and solvent partitioning.

Physicochemical Properties Lipophilicity Computational Chemistry

1-(1,2,3-Trimethylcyclopropyl)ethanone (108507-77-3): Recommended Research and Industrial Application Scenarios Based on Evidence


Use as a Chiral or Stereochemical Probe or Analytical Standard

Procurement of either CAS 108507-77-3 (unspecified stereochemistry) or the defined (1alpha,2alpha,3alpha) stereoisomer (CAS 106011-88-5) is advised based on the specific research need. As established in Section 3, these are distinct chemical entities with separate CAS registries . For developing chiral separation methods, studying stereospecific reactions, or as a reference standard for structure elucidation, the defined stereoisomer is mandatory. This application is directly supported by the well-documented differences in reactivity between cis- and trans-1,2,3-trimethylcyclopropane isomers [1].

Starting Material for Efficient Synthesis of Sterically Congested Cyclopropyl Derivatives

The availability of a published, one-step, quantitative-yield synthetic protocol [2] makes 1-(1,2,3-trimethylcyclopropyl)ethanone an attractive starting material for the preparation of more complex molecules bearing the rare 1,2,3-trimethylcyclopropyl motif. In contrast, an older six-step route achieved only a 6% overall yield [3], underscoring the significance of the 2023 methodology. Researchers aiming to incorporate this highly substituted cyclopropane core into drug candidates or novel materials can do so with greater synthetic efficiency.

Building Block for Medicinal Chemistry Exploration of Conformationally Constrained Molecules

The 1,2,3-trimethylcyclopropyl group imposes a unique, rigid, and sterically demanding conformation on molecules . This structural rigidity is a highly valued feature in medicinal chemistry for enhancing target selectivity and improving pharmacokinetic properties [4]. This compound serves as a direct entry point for synthesizing and evaluating novel chemical entities with constrained geometries, potentially leading to new drug leads with improved profiles.

Reference Compound for Physicochemical and Computational Modeling Studies

The calculated and experimentally derived physicochemical properties (e.g., LogP ~1.7, boiling point 152 °C, TPSA 17.1 Ų) for 1-(1,2,3-trimethylcyclopropyl)ethanone are directly relevant for studies involving quantitative structure-property relationship (QSPR) modeling or the validation of computational methods for predicting the behavior of highly substituted cyclopropanes . The significant property differences compared to the parent hydrocarbon (Section 3) make it a useful calibration point for computational models.

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